2-[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]BENZAMIDE
Description
2-[2-(Pyrimidin-2-ylsulfanyl)acetamido]benzamide is a benzamide derivative featuring a pyrimidine-thioether moiety linked via an acetamido group to the benzamide core. The pyrimidine ring is substituted with methyl groups at the 4- and 6-positions, as indicated by its synonyms (e.g., 2-[2-(4,6-dimethylpyrimidin-2-ylthio)acetylamino]benzamide) . Its molecular weight can be inferred from the formula (C₁₃H₁₃N₄O₂S) to be approximately 313.34 g/mol.
Properties
IUPAC Name |
2-[(2-pyrimidin-2-ylsulfanylacetyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c14-12(19)9-4-1-2-5-10(9)17-11(18)8-20-13-15-6-3-7-16-13/h1-7H,8H2,(H2,14,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTFJDGELLSQBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CSC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]BENZAMIDE typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the sulfanyl group, and the coupling with the benzamide moiety. Common synthetic routes may include:
Formation of Pyrimidine Ring: Starting from simple precursors like urea and β-diketones, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols or disulfides.
Coupling with Benzamide: The final step involves coupling the pyrimidine-sulfanyl intermediate with benzamide under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the amide bond or the pyrimidine ring using reducing agents like lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides, dihydropyrimidines.
Substitution: Functionalized pyrimidines.
Scientific Research Applications
2-[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group and the pyrimidine ring play crucial roles in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-[2-(Pyrimidin-2-ylsulfanyl)acetamido]benzamide with analogous compounds from the evidence, focusing on structural features, biological activity, and molecular properties:
Key Observations:
Structural Divergence: The target compound’s pyrimidine-thioether core contrasts with the benzoxazole-thioether in ’s compounds. Benzoxazole derivatives (e.g., 12c–12h) exhibit substituent-dependent cytotoxicity, with electron-withdrawing groups (e.g., 5-Cl in 12e) enhancing activity . The patent compound in incorporates a quinoline-piperidine scaffold, suggesting divergent therapeutic targets (e.g., oncology kinases) compared to the simpler benzamide derivatives .
Biological Activity: Benzoxazole analogs (12c–12h): Demonstrated potent cytotoxicity against HepG2 cells (IC₅₀ ≤ 10 µM) and apoptosis induction via BAX/Bcl-2 modulation .
Molecular Weight and Complexity: The target compound (~313 g/mol) is smaller and less complex than the benzoxazole derivatives (~427–454 g/mol) and the quinoline-piperidine patent compound (591–634 g/mol). Lower molecular weight may enhance bioavailability but reduce target specificity.
Research Implications and Limitations
- Gaps in Data : Direct biological data for this compound are absent in the evidence. Further studies should evaluate its cytotoxicity, kinase inhibition, and pharmacokinetics.
- Substituent Effects : highlights that substituents on the heterocyclic core (e.g., 5-Cl in benzoxazole) significantly enhance activity. Applying similar modifications to the pyrimidine ring (e.g., halogenation) could optimize the target compound’s efficacy .
Biological Activity
The compound 2-[2-(pyrimidin-2-ylsulfanyl)acetamido]benzamide is a derivative of benzamide and pyrimidine, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H12N4OS
- Molecular Weight : 272.32 g/mol
- CAS Number : Not specified in the sources.
The compound features a benzamide core substituted with a pyrimidinylsulfanyl group, which may influence its biological interactions.
Research indicates that compounds with similar structures often exhibit various biological activities such as:
- Antimicrobial Activity : Compounds containing sulfur and nitrogen heterocycles have been reported to possess antimicrobial properties. The pyrimidine moiety may enhance the interaction with biological targets, leading to inhibition of microbial growth.
- Anticancer Properties : Some studies suggest that benzamide derivatives can induce apoptosis in cancer cells by modulating various signaling pathways. The presence of the pyrimidine ring may contribute to this effect by acting on specific receptors involved in cell cycle regulation.
Pharmacological Effects
- Inhibition of Enzymatic Activity : Certain derivatives have shown promise as inhibitors of key enzymes involved in disease processes, such as proteases related to viral infections. For instance, compounds targeting SARS-CoV-2 main protease (Mpro) have been identified through pharmacophore modeling, indicating a potential pathway for similar compounds like this compound .
- Cytotoxicity : Preliminary cytotoxicity assays could indicate the compound's effectiveness against various cancer cell lines. The mechanism may involve disruption of mitochondrial function or interference with DNA synthesis.
Study 1: Antiviral Activity
A study focused on the antiviral potential of similar pyrimidine derivatives demonstrated effective inhibition of viral replication in vitro. The results indicated that these compounds could serve as leads for developing antiviral medications targeting RNA viruses .
Study 2: Anticancer Screening
In another investigation, a series of benzamide derivatives were screened for anticancer activity against several human cancer cell lines. The results showed that some compounds exhibited significant cytotoxic effects, with IC50 values in the micromolar range. The structure-activity relationship (SAR) analysis suggested that modifications on the pyrimidine ring could enhance potency .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth; effective against pathogens | , |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antiviral | Inhibition of viral replication |
Table 2: Case Study Results
| Study | Compound Tested | IC50 (µM) | Biological Effect |
|---|---|---|---|
| Antiviral Study | Pyrimidine derivative | Mid-micromolar | Viral replication inhibition |
| Anticancer Screening | Benzamide derivative | Micromolar range | Cytotoxicity against cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
